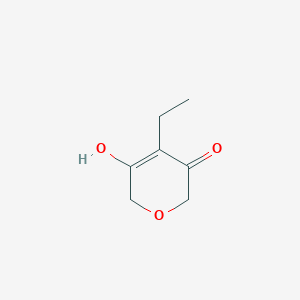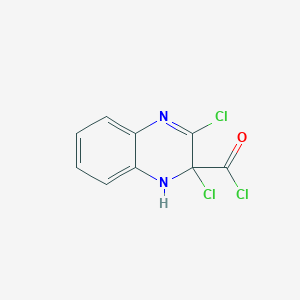
2,3-Dichloro-1,2-dihydroquinoxaline-2-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloro-1,2-dihydroquinoxaline-2-carbonyl chloride is a nitrogen-based heterocyclic compound. It is part of the quinoxaline family, which is known for its wide range of applications in materials science, pharmaceuticals, and organic chemistry . This compound is particularly interesting due to its potential as a synthetic intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-1,2-dihydroquinoxaline-2-carbonyl chloride typically involves the reaction of 2,3-dichloroquinoxaline with thionyl chloride in the presence of dimethylformamide (DMF) . This reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
2,3-Dichloro-1,2-dihydroquinoxaline-2-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Due to the presence of chlorine atoms, it readily participates in nucleophilic substitution reactions.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different quinoxaline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include potassium salts of hydrazonodithioates and thioureas.
Oxidation: Vanadium (V) oxide is often used as an oxidizing agent.
Reduction: Lithium aluminum hydride is a common reducing agent.
Major Products
The major products formed from these reactions include various substituted quinoxalines and condensed quinoxalines .
科学的研究の応用
2,3-Dichloro-1,2-dihydroquinoxaline-2-carbonyl chloride has several scientific research applications:
Chemistry: It serves as a synthetic intermediate for the preparation of various quinoxaline derivatives.
Biology: It has potential antimicrobial activity and can be used in the development of new antibiotics.
Industry: It is used in the synthesis of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2,3-Dichloro-1,2-dihydroquinoxaline-2-carbonyl chloride involves its interaction with nucleophiles due to the presence of electrophilic chlorine atoms. This interaction leads to the formation of various substituted quinoxalines . The molecular targets and pathways involved are primarily related to its ability to undergo nucleophilic substitution reactions.
類似化合物との比較
Similar Compounds
2,3-Dichloroquinoxaline: Similar in structure but lacks the carbonyl chloride group.
1,3-Dithiolo[4,5-b]quinoxaline: Contains sulfur atoms and has different reactivity.
Thiazolo[4,5-b]quinoxaline: Contains sulfur and nitrogen atoms, leading to different biological activities.
特性
CAS番号 |
61598-26-3 |
|---|---|
分子式 |
C9H5Cl3N2O |
分子量 |
263.5 g/mol |
IUPAC名 |
2,3-dichloro-1H-quinoxaline-2-carbonyl chloride |
InChI |
InChI=1S/C9H5Cl3N2O/c10-7-9(12,8(11)15)14-6-4-2-1-3-5(6)13-7/h1-4,14H |
InChIキー |
RUWYJJFFYIEJEY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(C(=N2)Cl)(C(=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


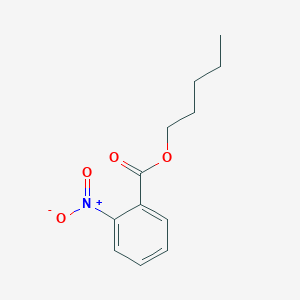
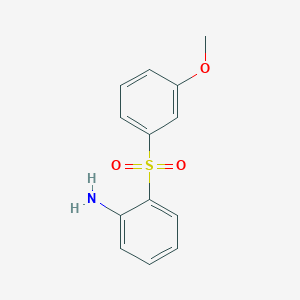
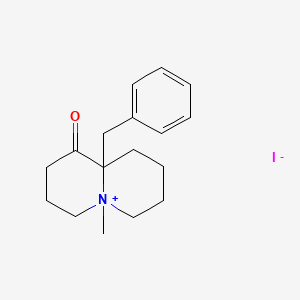
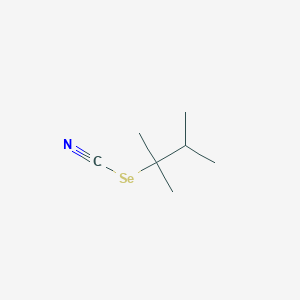

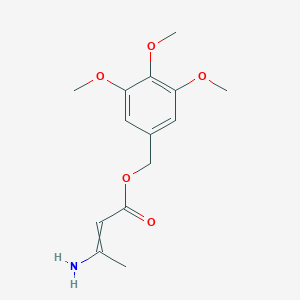
![Ethenyl{2-[methoxy(dimethyl)silyl]ethyl}dimethylsilane](/img/structure/B14584158.png)
![Tetrazolo[1,5-a]quinoxaline-4-carboxamide](/img/structure/B14584166.png)
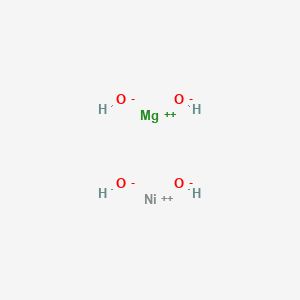
![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}formamide](/img/structure/B14584176.png)

![2-Azoniaspiro[4.5]decane, 2-methyl-2-(4-methylphenyl)-, iodide](/img/structure/B14584195.png)
